molecular formula C13H10ClNO2 B074570 N-(4-chlorophenyl)-N-hydroxybenzamide CAS No. 1528-82-1

N-(4-chlorophenyl)-N-hydroxybenzamide

Cat. No.: B074570
CAS No.: 1528-82-1
M. Wt: 247.67 g/mol
InChI Key: HTIPICBYVFHTEP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-hydroxybenzamide is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a 4-chlorophenyl group and a hydroxylamine (-NHOH) moiety. This structure places it within the broader class of N-aryl hydroxamic acids, which are studied for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The compound’s hydroxamic acid group enables metal chelation, making it relevant in research targeting metalloenzymes like glyoxalase or matrix metalloproteinases (MMPs) .

Properties

CAS No.

1528-82-1

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H

InChI Key

HTIPICBYVFHTEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Other CAS No.

1528-82-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chlorophenyl)-N-hydroxybenzamide can be synthesized through the reaction of p-chloroaniline with benzoyl chloride, followed by the reaction with hydroxylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzohydroxamic acids.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-hydroxybenzamide involves its ability to chelate metal ions. This chelation inhibits the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction . The molecular targets include matrix metalloproteinases and other metalloenzymes involved in various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Hydroxamic Acid Family

Several structurally related hydroxamic acids have been synthesized and characterized, differing in substituents and backbone modifications:

Compound Name Substituents/Modifications Key Features Reference
N-(4-chlorophenyl)-N-hydroxybenzamide Benzamide, 4-Cl phenyl, -NHOH Hydroxamic acid group; potential metal chelation
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropane backbone, 4-Cl phenyl, -NHOH Smaller carbocyclic ring; altered solubility and steric effects
N-(4-chlorophenyl)-2-hydroxybenzamide 2-OH on benzamide ring, 4-Cl phenyl Intramolecular hydrogen bonding; fluorescence properties
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide 4-OH on benzamide, 2-Me-4-Cl phenyl Dual substituents; increased molar mass (261.7 g/mol)
4-chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide Cycloheptyl, -NHOH Bulky cycloheptyl group; potential for enhanced enzyme selectivity

Key Observations :

  • Hydrogen Bonding : The 2-hydroxy substitution in N-(4-chlorophenyl)-2-hydroxybenzamide enables intramolecular hydrogen bonds, stabilizing the molecular structure and influencing fluorescence properties .
  • Steric Effects : Bulky groups like cycloheptyl () may enhance selectivity but reduce solubility.

Physicochemical and Crystallographic Properties

Crystal Structure Comparisons:
  • N-(4-chlorophenyl)benzamide (N4CPBA) :
    • Dihedral angles: 29.95° (amide group vs. benzoyl ring); 60.76° (benzoyl vs. aniline rings).
    • Intermolecular N—H⋯O hydrogen bonds form infinite chains, enhancing thermal stability .
  • N-(4-chlorophenyl)-2-hydroxybenzamide: The 2-OH group participates in hydrogen bonding, altering packing efficiency compared to non-hydroxylated analogues .

For example, the hydroxyl group in N-(4-chlorophenyl)-2-hydroxybenzamide enhances fluorescence, making it suitable for probe development , whereas the hydroxamic acid group in the target compound favors metal coordination .

Antioxidant Activity:
  • Hydroxamic acids like this compound and its analogues (e.g., compound 6 in ) were evaluated using DPPH radical scavenging assays. While exact data for the target compound are unavailable, structurally similar compounds show moderate to high antioxidant activity, correlating with the presence of electron-donating groups .
Enzyme Inhibition:
  • Hydroxamic acids are known inhibitors of metalloenzymes. For instance, compound 3 in (N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide) targets glyoxalase I, suggesting that the target compound’s -NHOH group could similarly inhibit zinc-dependent enzymes .
Antimicrobial Potential:
  • N-(4-chlorophenyl)benzamide derivatives exhibit antibiotic and antiviral activities . The hydroxyl group in this compound may enhance these effects by improving binding to microbial targets.

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